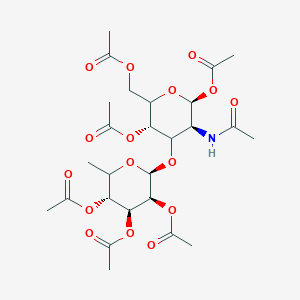

2-Acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose Pentaacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose Pentaacetate is a complex carbohydrate derivative It is a modified sugar molecule that has been acetylated, making it a pentaacetate

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose Pentaacetate typically involves multiple steps. One common method starts with the protection of hydroxyl groups on the glucopyranose ring, followed by the introduction of the fucopyranosyl moiety. The final step involves acetylation to obtain the pentaacetate form. The reaction conditions often require the use of protecting groups, catalysts, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose Pentaacetate can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the sugar moiety.

Reduction: This can be used to alter the acetyl groups or other functional groups.

Substitution: This reaction can replace specific groups on the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines. Substitution reactions could introduce new functional groups, such as halides or alkyl groups, onto the sugar molecule.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound consists of:

- Acetamido group : Replacing the hydroxyl group at the second position of a glucose molecule.

- Fucose residue : Linked at the third position, which is significant for cellular communication and adhesion.

This structural configuration allows researchers to explore the interactions between carbohydrates and proteins, particularly lectins, which are essential for biological processes such as cell recognition, pathogen invasion, and immune responses.

Scientific Research Applications

-

Glycan-Mediated Biological Recognition

- The compound is extensively used to investigate how glycan structures affect biological recognition and functionality. Its acetamido group serves as an analog for naturally occurring N-acetyl groups found in glycosaminoglycans, providing insights into modifications that influence biological interactions .

- Lectin Binding Studies

- Synthesis of Complex Glycans

- Development of Glycomimetic Antagonists

- Cancer Research

Case Studies

Wirkmechanismus

The mechanism of action of 2-Acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose Pentaacetate involves its interaction with specific molecular targets, such as enzymes and receptors involved in glycosylation processes. The compound can mimic natural glycans, allowing it to modulate biological pathways and cellular interactions. This makes it a valuable tool in studying and manipulating glycan-related processes in cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-galactopyranose: Another glycosylated sugar with similar structural features.

Methyl 2-acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside: A methylated derivative with similar applications in research.

Uniqueness

2-Acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose Pentaacetate is unique due to its specific acetylation pattern, which can influence its reactivity and interactions with biological molecules. This makes it particularly useful in applications where precise control over glycan structures is required .

Biologische Aktivität

2-Acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose pentaacetate, also known as a synthetic glycoside, is an oligosaccharide that plays a crucial role in cell adhesion and biological recognition processes. This compound is particularly significant in glycoscience research, where it aids in understanding the interactions between carbohydrates and proteins, such as lectins, which are essential for various biological functions including immune response and pathogen invasion.

Structural Characteristics

The structural configuration of this compound includes:

- An acetamido group at the second position replacing the hydroxyl group.

- An α-L-fucopyranosyl residue linked at the third position.

This unique structure allows researchers to probe glycan-mediated biological recognition and cellular signaling pathways effectively.

Cell Adhesion and Recognition

The compound is primarily utilized to study cell adhesion mechanisms. Fucose-containing structures, such as those in this glycoside, are known to be pivotal in cellular communication and adhesion. Research indicates that fucosylated glycans are involved in various biological processes including:

- Cell-cell recognition : Fucosylated structures enhance the specificity of cell interactions.

- Pathogen invasion : Many pathogens exploit fucosylated glycans to adhere to host cells, making this compound valuable for understanding infectious diseases.

Research Findings

- Glycan Functionality : Studies have shown that modifications in sugar moieties significantly affect biological recognition. The acetamido group serves as an analog of N-acetyl groups found in glycosaminoglycans, providing insights into how these modifications influence functionality .

- Synthesis of Complex Glycans : This glycoside is frequently used to synthesize complex glycans that are otherwise difficult to isolate from natural sources. This capability allows for detailed studies on glycan function and their applications in biotechnology .

- Binding Properties : Research has demonstrated that this compound can be used to model fucosylated structures, facilitating investigations into their specificity and binding properties within cells .

Case Study 1: Role in Immune Response

A study investigated the role of fucosylated glycans in modulating immune responses. It was found that the presence of fucose residues enhances the binding affinity of immune cells to pathogens, thereby improving the efficacy of immune responses against infections .

Case Study 2: Pathogen Adhesion Mechanisms

Another research focused on how certain bacteria utilize fucosylated glycans for adhesion to host tissues. The study highlighted that this compound could inhibit this adhesion process, suggesting its potential as a therapeutic agent against bacterial infections .

Data Summary

| Property | Details |

|---|---|

| Molecular Weight | 619.6 g/mol |

| CAS Number | 52630-68-9 |

| Biological Roles | Cell adhesion, pathogen invasion, immune response modulation |

| Synthesis Applications | Used for synthesizing complex glycans and modeling fucosylated structures |

Eigenschaften

IUPAC Name |

[(3S,5S,6S)-5-acetamido-3,6-diacetyloxy-4-[(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO16/c1-10-20(37-13(4)30)23(39-15(6)32)24(40-16(7)33)26(36-10)43-22-19(27-11(2)28)25(41-17(8)34)42-18(9-35-12(3)29)21(22)38-14(5)31/h10,18-26H,9H2,1-8H3,(H,27,28)/t10?,18?,19-,20+,21+,22?,23-,24-,25+,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDOFLANQSVCEI-UOYUXFABSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)COC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]([C@@H]([C@@H]([C@@H](O1)OC2[C@@H]([C@@H](OC([C@H]2OC(=O)C)COC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.